2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one
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Overview
Description
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a methylprop-1-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that utilize the aforementioned synthetic routes. These processes are optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, enol silanes, and phosphoniosilylations . The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce various reduced derivatives.
Scientific Research Applications
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a versatile intermediate in the synthesis of various chemical products.
Biology: The compound has been proposed as a potential fluorescence probe for natural compounds.
Medicine: It is used in the development of pharmaceuticals due to its unique chemical properties.
Industry: The compound is employed in the production of fragrances and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one involves its behavior as an efficient cheletropic trap for nitric oxide (NO) and nitrogen dioxide (NO2) radicals in the presence of oxygen . This results in the formation of EPR observable nitroxide and alkoxynitroxide, respectively . The molecular targets and pathways involved in this process include the interaction with NO and NO2 radicals, leading to the formation of stable products.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one include:
- L-p-mentha-1(6),8-dien-2-one
- 5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione
- Carvone
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and reactivity. Its ability to act as a cheletropic trap for NO and NO2 radicals makes it particularly valuable in certain chemical and biological applications .
Properties
CAS No. |
66262-15-5 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(2-methylprop-1-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
DWDYRRKTPYJCJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CCCCC1=O)C |
Origin of Product |
United States |
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